Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family This compound is characterized by its unique structure, which combines a thiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a pyridine ring to a thiazole ring. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form a thiazole intermediate. This intermediate is then subjected to cyclization with a suitable pyridine derivative under acidic or basic conditions to yield the desired thiazolo[5,4-b]pyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated synthesis and purification techniques can streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer, antimicrobial, or anti-inflammatory agent.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound’s properties make it suitable for use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern on the thiazole and pyridine rings.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to the thiazole ring, offering different biological activities and applications.
Uniqueness
Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as a versatile scaffold for drug development and its diverse reactivity make it a valuable compound in scientific research .
Biological Activity
Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS Number: 189452-07-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C14H19N3O2S. The structure is characterized by a thiazolo-pyridine core with various substituents that contribute to its biological properties.
Recent studies have indicated that compounds within the thiazolo[5,4-b]pyridine class exhibit significant biological activities, particularly as phosphoinositide 3-kinase (PI3K) inhibitors. For instance, a related compound demonstrated an IC50 value of 3.6 nM against PI3Kα, indicating potent inhibitory activity. The presence of specific functional groups, such as sulfonamides and pyridyl moieties, has been shown to enhance this activity significantly. The binding interactions involve hydrogen bonds with key residues in the kinase domain, which are critical for enzymatic inhibition .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the thiazolo-pyridine structure can lead to variations in biological activity:
Compound | Modifications | IC50 (nM) | Activity |
---|---|---|---|
19a | Original | 3.6 | PI3Kα Inhibitor |
19b | 2-chloro-4-fluorophenyl sulfonamide | 4.6 | PI3Kα Inhibitor |
19c | 5-chlorothiophene-2-sulfonamide | 8.0 | PI3Kα Inhibitor |
19d | Methyl instead of difluorophenyl | 53 | Reduced Activity |
The table illustrates how specific substitutions can either enhance or diminish the inhibitory potency against PI3Kα. The presence of electron-withdrawing groups appears to strengthen the interaction with the enzyme .
Biological Activities
This compound has been linked to various biological activities:
- Anticancer Activity : Compounds in this class have shown promise as anticancer agents by inhibiting pathways critical for tumor growth.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through inhibition of COX enzymes.
- Enzymatic Inhibition : The compound's ability to inhibit PI3K suggests potential applications in treating diseases related to dysregulated cell signaling pathways.
Case Studies
In a study evaluating the anti-inflammatory effects of related thiazolo compounds, significant reductions in COX-2 activity were observed, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar therapeutic potential.
Properties
Molecular Formula |
C14H19N3O2S |
---|---|
Molecular Weight |
293.39 g/mol |
IUPAC Name |
ethyl 3-(aminomethyl)-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H19N3O2S/c1-5-19-14(18)11-8(4)10-9(6-15)17-20-13(10)16-12(11)7(2)3/h7H,5-6,15H2,1-4H3 |
InChI Key |
QBYBPYQDWDIZSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)CN)C(C)C |
Origin of Product |
United States |
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